

Lenalidomide-C6-Br: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lenalidomide-C6-Br**

Cat. No.: **B15619967**

[Get Quote](#)

An In-depth Whitepaper on the Chemical Structure, Properties, and Application of a Key Building Block for Targeted Protein Degradation

Introduction

Lenalidomide, an immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma and other hematological malignancies.^{[1][2][3][4]} Its mechanism of action, which involves the recruitment of substrate proteins to the E3 ubiquitin ligase Cereblon (CRBN) for subsequent proteasomal degradation, has opened new avenues in therapeutic development.^{[2][5]} **Lenalidomide-C6-Br** is a derivative of lenalidomide designed as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **Lenalidomide-C6-Br** for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Lenalidomide-C6-Br incorporates the core lenalidomide structure, which is responsible for binding to the E3 ligase Cereblon, and a six-carbon (C6) alkyl linker terminating in a bromine (Br) atom. This terminal bromine serves as a reactive handle for conjugation to a ligand targeting a protein of interest, thus enabling the creation of bifunctional molecules like PROTACs.

Chemical Structure

IUPAC Name: (3RS)-3-(4-(7-bromoheptanamido)-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione

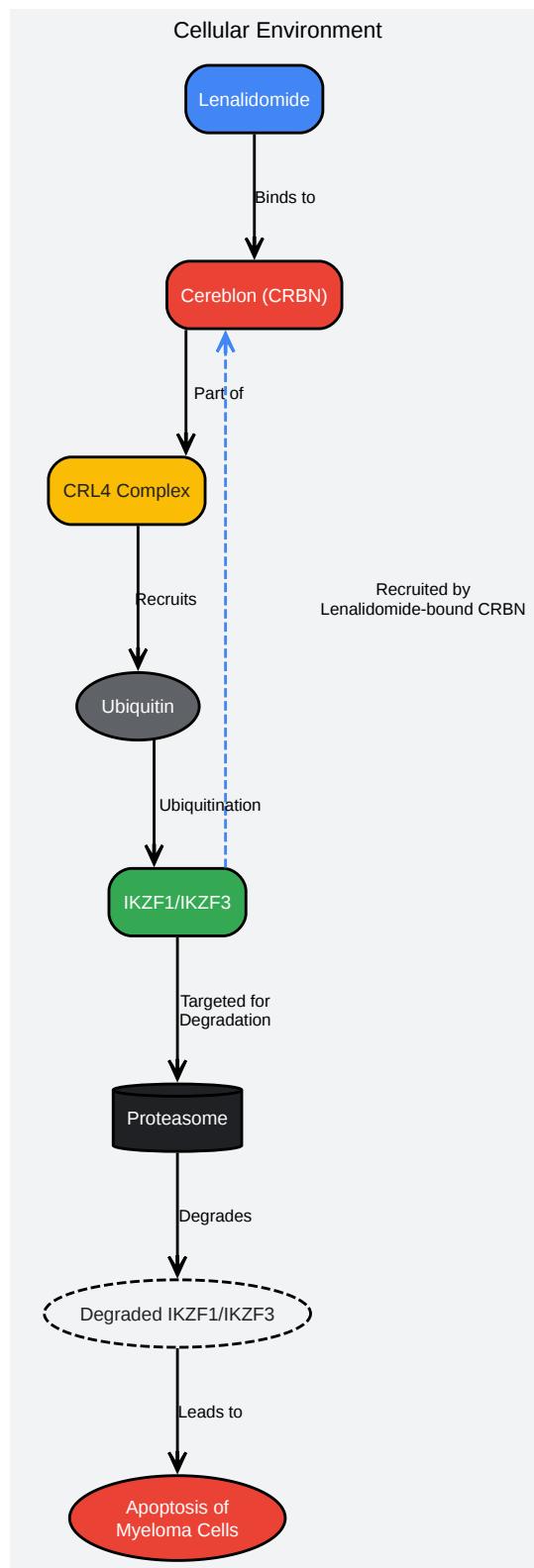
Synonyms: Lenalidomide-CO-C6-Br, Lenalidomide-4'-CO-C6-Br[6]

Physicochemical Data

The following table summarizes the key physicochemical properties of **Lenalidomide-C6-Br**.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₄ BrN ₃ O ₄	[6]
Molecular Weight	450.333 g/mol	[6]
CAS Number	2580970-60-9	[7]
SMILES	BrCCCCCCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1	[6]
Purity (HPLC)	≥ 95%	[6]
Solubility	Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions.	[8]
Appearance	White to off-white solid	
Storage Conditions	Refrigerated	[6]

Mechanism of Action: The Lenalidomide Core


The biological activity of **Lenalidomide-C6-Br** is conferred by its lenalidomide moiety, which targets the E3 ubiquitin ligase Cereblon (CRBN).[2][5] Lenalidomide binds to CRBN, modulating its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of specific proteins.[5]

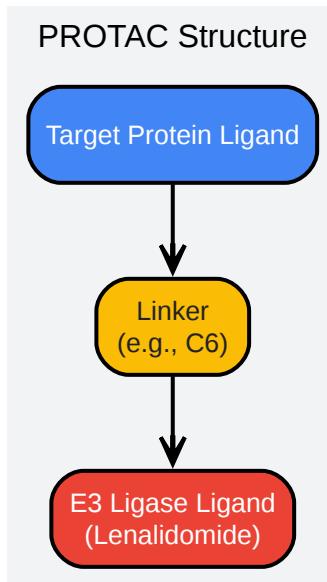
The CRL4-CRBN E3 Ubiquitin Ligase Complex

The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon as the substrate receptor, is a key player in protein homeostasis. Lenalidomide and its analogs bind to a specific pocket in CCRN, altering its conformation and leading to the recruitment of neosubstrates.

Neosubstrate Degradation

In the context of multiple myeloma, lenalidomide binding to CCRN induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[\[2\]](#)[\[5\]](#) These transcription factors are essential for the survival of myeloma cells, and their degradation leads to apoptosis and cell death.[\[5\]](#)

[Click to download full resolution via product page](#)


Caption: Lenalidomide's mechanism of action.

The Role of the C6-Br Linker in PROTAC Development

The hexyl bromide linker is a common and versatile component in the design of PROTACs. Its length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Concept

A PROTAC is a heterobifunctional molecule with two key components: a ligand that binds to a target protein of interest and a ligand that recruits an E3 ubiquitin ligase (in this case, the lenalidomide moiety for CCRN). These two components are connected by a chemical linker.

[Click to download full resolution via product page](#)

Caption: General structure of a PROTAC.

Synthesis and Conjugation

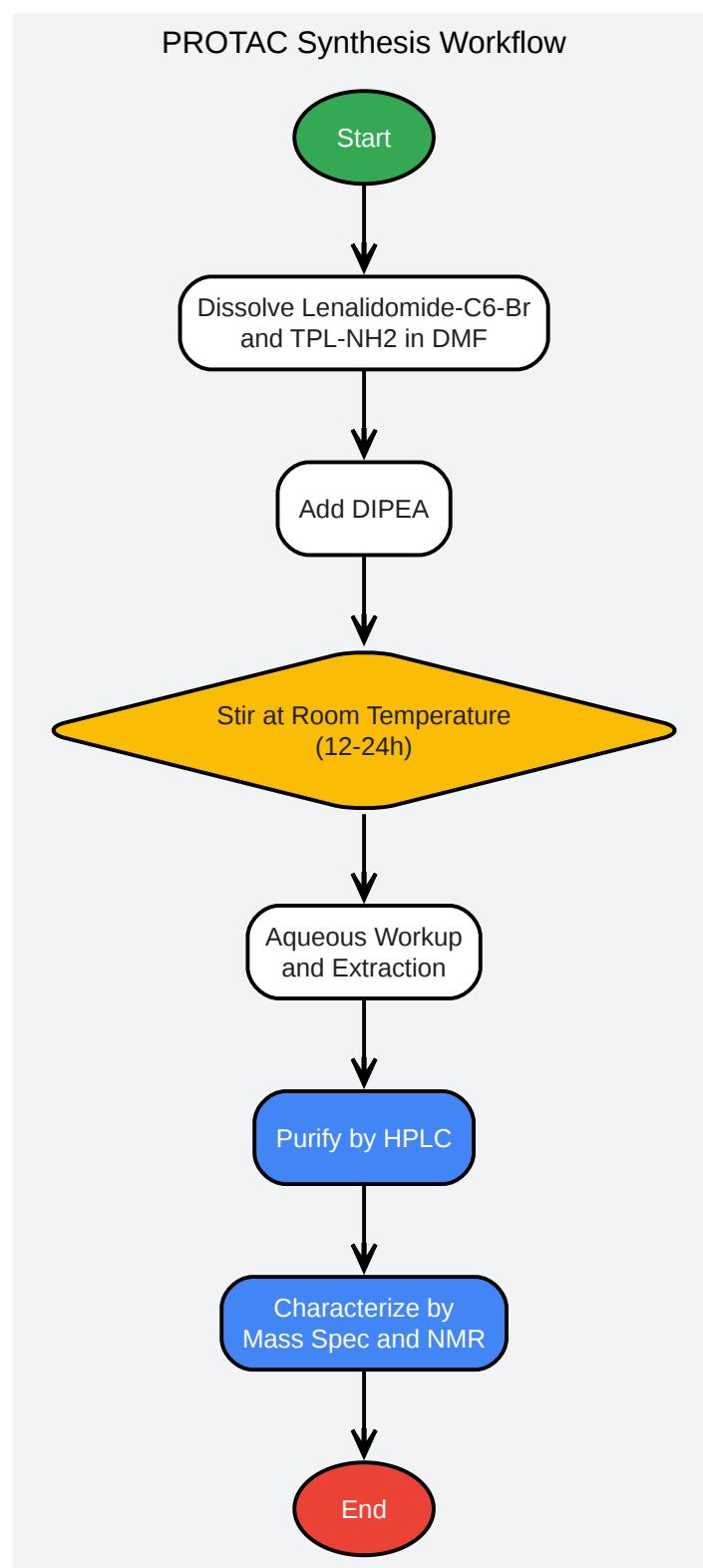
The terminal bromine on the C6 linker of **Lenalidomide-C6-Br** allows for straightforward nucleophilic substitution reactions. This enables the covalent attachment of a target protein ligand, which typically contains a nucleophilic functional group such as an amine, thiol, or alcohol.

Experimental Protocols

The following are example protocols for the characterization and utilization of **Lenalidomide-C6-Br** in a research setting. These are generalized procedures and may require optimization for specific applications.

Synthesis of a PROTAC using Lenalidomide-C6-Br

Objective: To conjugate a target protein ligand (TPL) containing a primary amine to **Lenalidomide-C6-Br**.


Materials:

- **Lenalidomide-C6-Br**
- Target Protein Ligand (TPL-NH₂)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Reverse-phase HPLC for purification
- Mass spectrometer for characterization

Procedure:

- Dissolve **Lenalidomide-C6-Br** (1 equivalent) and TPL-NH₂ (1.2 equivalents) in anhydrous DMF.
- Add DIPEA (3 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
- Confirm the identity and purity of the PROTAC by mass spectrometry and NMR.

[Click to download full resolution via product page](#)

Caption: PROTAC synthesis workflow.

In Vitro Protein Degradation Assay

Objective: To determine if the synthesized PROTAC can induce the degradation of the target protein in a cell line.

Materials:

- Synthesized PROTAC
- Relevant human cell line expressing the target protein and CRBN
- Cell culture medium and supplements
- DMSO (vehicle control)
- Lysis buffer
- Protease and phosphatase inhibitors
- Antibodies for the target protein and a loading control (e.g., GAPDH)
- Western blotting reagents and equipment

Procedure:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 μ M) or DMSO for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the total protein concentration.
- Perform SDS-PAGE and Western blotting using antibodies against the target protein and a loading control.

- Quantify the band intensities to determine the extent of target protein degradation.

Conclusion

Lenalidomide-C6-Br is a valuable chemical tool for the development of targeted protein degraders. Its well-characterized lenalidomide core provides a reliable anchor to the E3 ligase Cereblon, while the C6-Br linker offers a convenient point of attachment for target-specific ligands. This guide has provided a foundational understanding of its chemical properties, mechanism of action, and practical application in the synthesis and testing of novel PROTACs. As the field of targeted protein degradation continues to expand, the utility of such pre-functionalized E3 ligase ligands will undoubtedly grow, accelerating the discovery of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Lenalidomide-CO-C6-Br | CAS#:2580970-60-9 | Chemsoc [chemsoc.com]
- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lenalidomide-C6-Br: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15619967#chemical-structure-and-properties-of-lenalidomide-c6-br>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com